

"1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine CAS number and spectral data"

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Compound of Interest

Compound Name: 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

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Technical Guide: 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound **1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine**. The document details its chemical identity, predicted spectral data based on analogous compounds, a plausible synthetic route, and a general experimental workflow. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Identity

Compound Name: **1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine**

CAS Number: 878466-22-9[1]

Molecular Formula: C₁₁H₁₃N₃

Molecular Weight: 187.24 g/mol

Structure:

A closely related isomer, [4-(1H-pyrazol-1-ylmethyl)phenyl]methanamine, has the CAS Number 892502-07-7.[\[2\]](#)

Predicted Spectral Data

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and have not been experimentally confirmed for **1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Multiplicity
~7.6	d
~7.5	d
~7.2-7.4	m
~6.3	t
~5.4	s
~3.9	s
~1.5	br s

Infrared (IR) Spectroscopy

Frequency (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium, two bands	N-H stretch (primary amine)[3] [4]
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1650-1580	Medium	N-H bend (primary amine)[3]
1590, 1490, 1450	Medium-Strong	C=C stretch (aromatic ring)
1335-1250	Strong	C-N stretch (aromatic amine) [3]
910-665	Strong, broad	N-H wag (primary amine)[3]

Mass Spectrometry (MS)

m/z	Relative Intensity	Proposed Fragment
187	Moderate	[M] ⁺
170	High	[M-NH ₃] ⁺ [5][6]
91	High	[C ₇ H ₇] ⁺ (tropylium ion)
81	Moderate	[C ₄ H ₅ N ₂] ⁺ (pyrazolymethyl cation)

Experimental Protocols

The following is a plausible synthetic protocol for **1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine**, adapted from general procedures for the synthesis of N-substituted pyrazoles and the reduction of nitriles.

Synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

- To a solution of 1H-pyrazole (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

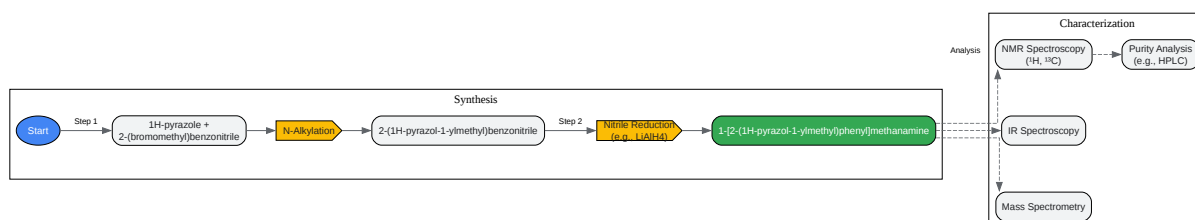
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of 2-(bromomethyl)benzonitrile (1.0 eq.) in DMF dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

Reduction of 2-(1H-pyrazol-1-ylmethyl)benzonitrile to **1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine**

- Prepare a solution of 2-(1H-pyrazol-1-ylmethyl)benzonitrile (1.0 eq.) in a dry ethereal solvent such as tetrahydrofuran (THF).
- Add a reducing agent, for instance, lithium aluminum hydride (LiAlH_4 , 2.0-3.0 eq.), portion-wise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
- After completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
- Filter the resulting precipitate and wash with THF.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in a suitable solvent and extract with an acidic aqueous solution (e.g., 1M HCl).

- Basify the aqueous layer with a strong base (e.g., 6M NaOH) and extract the product with an organic solvent (e.g., dichloromethane).
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield **1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine**.

Mandatory Visualizations



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Caption: Synthetic and characterization workflow for **1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine**.

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